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Compound of Interest

Compound Name:
6-Bromo-2-chloro-3-

methylquinoline

Cat. No.: B049880 Get Quote

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, synthesis, and potential applications of 6-Bromo-2-chloro-3-
methylquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and

professionals in the field of drug development.

Molecular Structure and Identification
6-Bromo-2-chloro-3-methylquinoline possesses a quinoline core structure substituted with a

bromine atom at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 3-

position. This specific substitution pattern influences its chemical reactivity and biological

activity.

Table 1: Molecular Identifiers for 6-Bromo-2-chloro-3-methylquinoline
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Identifier Value

Molecular Formula C10H7BrClN

Canonical SMILES CC1=CC2=C(C=CC(=C2)Br)N=C1Cl

InChI
InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-

9(7)13-10(6)12/h2-5H,1H3

InChIKey VKGSTGZYRFTWNA-UHFFFAOYSA-N

CAS Number 113092-96-9

Physicochemical and Spectroscopic Data
The physicochemical properties of 6-Bromo-2-chloro-3-methylquinoline are crucial for its

handling, formulation, and pharmacokinetic profiling. While experimental data is limited,

predicted values offer valuable insights. Spectroscopic data is essential for the structural

elucidation and quality control of the compound.

Table 2: Physicochemical Properties of 6-Bromo-2-chloro-3-methylquinoline

Property Value Source

Molecular Weight 256.53 g/mol Calculated

Monoisotopic Mass 254.9450 g/mol PubChemLite[1]

XlogP (Predicted) 4.2 PubChemLite[1]

Melting Point Not available

Boiling Point Not available

Solubility Not available

Spectroscopic Analysis:

While specific spectral data is not publicly available in detail, typical spectroscopic features can

be predicted. Resources like ChemicalBook indicate the availability of 1H NMR, IR, and MS

spectra for this compound.[2]
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the quinoline ring system and a singlet for the methyl group protons.

The chemical shifts and coupling patterns of the aromatic protons would be indicative of the

substitution pattern.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the ten

carbon atoms in the molecule, with their chemical shifts influenced by the attached functional

groups (bromo, chloro, and methyl) and their positions on the quinoline ring.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption

bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching

vibrations of the quinoline ring, and C-Br and C-Cl stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of the compound. The isotopic pattern of the

molecular ion peak would be characteristic of a compound containing one bromine and one

chlorine atom.[3]

Synthesis and Reactivity
The synthesis of 6-Bromo-2-chloro-3-methylquinoline can be approached through multi-step

synthetic routes common for quinoline derivatives. A plausible synthetic pathway is outlined

below, adapted from procedures for structurally related compounds.[4]

Experimental Protocol: Synthesis of 6-Bromo-2-chloro-
3-methylquinoline
Step 1: Synthesis of 6-Bromo-3-methyl-1H-quinolin-2-one

A common precursor for 2-chloroquinolines is the corresponding 2-quinolinone. This

intermediate can be synthesized via the Conrad-Limpach reaction or a similar cyclization

method starting from 4-bromoaniline and a suitable β-ketoester, such as ethyl 2-

methylacetoacetate.

Step 2: Chlorination of 6-Bromo-3-methyl-1H-quinolin-2-one
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The conversion of the 2-quinolinone to the 2-chloroquinoline is typically achieved by treatment

with a chlorinating agent like phosphorus oxychloride (POCl₃).

Procedure: A mixture of 6-Bromo-3-methyl-1H-quinolin-2-one (1 equivalent) and phosphorus

oxychloride (excess, e.g., 5-10 equivalents) is heated at reflux for several hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the excess phosphorus oxychloride is carefully removed under reduced

pressure.

The reaction mixture is then cautiously quenched by pouring it onto crushed ice with

vigorous stirring.

The resulting precipitate is collected by filtration, washed with water, and dried.

Purification of the crude product can be achieved by recrystallization from a suitable solvent

(e.g., ethanol or hexane) to yield 6-Bromo-2-chloro-3-methylquinoline.

Reactivity
The reactivity of 6-Bromo-2-chloro-3-methylquinoline is largely dictated by the electrophilic

nature of the quinoline ring and the presence of the two halogen substituents. The chlorine

atom at the 2-position is particularly susceptible to nucleophilic substitution reactions. This

allows for the introduction of various functional groups at this position, making it a versatile

intermediate for the synthesis of a wide range of derivatives. The bromine atom at the 6-

position is less reactive towards nucleophilic substitution but can participate in metal-catalyzed

cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further

functionalization of the benzene ring portion of the quinoline scaffold.

Applications in Drug Development
The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs

with a wide range of therapeutic applications.[5][6] Substituted quinolines are actively being

investigated for their potential as:
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Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity

through various mechanisms, including the inhibition of tyrosine kinases and

topoisomerases.[7]

Antimalarial Drugs: The quinoline core is central to the structure of several antimalarial

drugs, including chloroquine and mefloquine.[8]

Antibacterial Agents: Fluoroquinolones are a major class of synthetic antibacterial agents.[5]

The specific substitution pattern of 6-Bromo-2-chloro-3-methylquinoline, with its combination

of electron-withdrawing halogens and an electron-donating methyl group, provides a unique

electronic and steric profile that could be exploited in the design of novel therapeutic agents.

The reactivity of the 2-chloro position, in particular, offers a convenient handle for the synthesis

of libraries of compounds for biological screening.
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Caption: Logical flow of information for 6-Bromo-2-chloro-3-methylquinoline.
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Caption: General experimental workflow for the synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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